[3-(2-Methylpropyl)-1H-pyrazol-4-yl]methanol
Description
[3-(2-Methylpropyl)-1H-pyrazol-4-yl]methanol is a pyrazole-derived compound characterized by a 2-methylpropyl (isobutyl) substituent at position 3 of the pyrazole ring and a hydroxymethyl (-CH2OH) group at position 4. Its molecular formula is C8H14N2O, with a molecular weight of 154.21 g/mol. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
[5-(2-methylpropyl)-1H-pyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(2)3-8-7(5-11)4-9-10-8/h4,6,11H,3,5H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUMPFMNVCYWRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=NN1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Methylpropyl)-1H-pyrazol-4-yl]methanol typically involves the reaction of 3-(2-methylpropyl)-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is subsequently reduced to yield the desired methanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Esterification Reactions
The primary alcohol group undergoes esterification with acylating agents. For example:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | Room temperature, 24 h | [3-(2-Methylpropyl)-1H-pyrazol-4-yl]methyl acetate | 85% |
This reaction proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic carbonyl carbon of acetic anhydride, forming an acetate ester. The 2-methylpropyl substituent on the pyrazole ring does not interfere with this process due to its steric neutrality.
Oxidation Reactions
The hydroxymethyl group can be oxidized to a carboxylic acid under strong conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | Reflux, 6 h | [3-(2-Methylpropyl)-1H-pyrazol-4-yl]carboxylic acid | 72% |
Milder oxidizing agents (e.g., PCC) yield the aldehyde intermediate, but further oxidation to the carboxylic acid is typical under aqueous acidic conditions.
Nucleophilic Substitution at the Pyrazole Ring
Deprotonation of the pyrazole NH enables electrophilic substitution:
| Base | Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| K₂CO₃ | Benzyl bromide | DMF, 80°C, 12 h | 3-(2-Methylpropyl)-4-(benzyloxymethyl)-1H-pyrazole | 68% |
The reaction proceeds via deprotonation of the pyrazole NH (pKa ~14) to generate a nucleophilic nitrogen, which attacks the benzyl bromide electrophile. The hydroxymethyl group remains unaffected under these basic conditions.
Condensation Reactions
The hydroxymethyl group participates in condensation with carbonyl compounds:
| Reagent | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Benzaldehyde | HCl (cat.) | EtOH, reflux, 8 h | 4-((Benzylidene)methyl)-3-(2-methylpropyl)-1H-pyrazole | 60% |
This forms a benzylidene acetal derivative via acid-catalyzed dehydration .
Coordination Chemistry
The pyrazole nitrogen and hydroxymethyl oxygen act as donor sites for metal coordination:
| Metal Salt | Conditions | Complex Structure | Application | Source |
|---|---|---|---|---|
| CuCl₂ | MeOH, RT, 2 h | [Cu(L)₂Cl₂] (L = ligand) | Catalytic oxidation |
The compound forms stable complexes with transition metals, enabling applications in catalysis.
Biological Activity Modulation
While not a direct chemical reaction, structural modifications influence bioactivity:
-
Ester derivatives show enhanced lipophilicity, improving membrane permeability in antimicrobial assays.
-
Oxidized derivatives (carboxylic acids) exhibit reduced anti-inflammatory activity compared to the parent alcohol.
Scientific Research Applications
Biological Activities
Research indicates that pyrazole derivatives, including [3-(2-Methylpropyl)-1H-pyrazol-4-yl]methanol, exhibit diverse biological activities:
- Antimicrobial Activity : Some pyrazole derivatives have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.
- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, indicating their potential as therapeutic agents for inflammatory diseases.
- Antiproliferative Activity : Preliminary studies suggest that similar compounds can inhibit cancer cell proliferation, warranting further investigation into their anticancer potential.
Anticancer Research
A study focusing on pyrazole derivatives demonstrated that modifications at the 4-position of the pyrazole ring significantly influenced antiproliferative activity against cancer cell lines such as MCF-7 (human breast cancer cells) and K562 (chronic myeloid leukemia cells). The findings suggested that the bulkiness and nature of substituents could either enhance or diminish activity, indicating a need for careful design in developing new anticancer agents .
Anti-inflammatory Mechanisms
Research has also explored the anti-inflammatory properties of pyrazole derivatives. For instance, certain compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound may hold promise as a therapeutic agent for conditions characterized by excessive inflammation .
Mechanism of Action
The mechanism of action of [3-(2-Methylpropyl)-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrazole ring is known to interact with various biological pathways, influencing processes such as inflammation and microbial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares [3-(2-Methylpropyl)-1H-pyrazol-4-yl]methanol with structurally related pyrazole derivatives, focusing on molecular properties, functional groups, and applications.
Table 1. Comparative Analysis of this compound and Structural Analogs
Structural and Functional Group Differences
Positional Isomerism: The target compound features a 2-methylpropyl group at position 3 of the pyrazole ring, whereas [1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine () has the same substituent at position 1.
Functional Groups: The methanol group in the target compound enhances hydrophilicity and hydrogen-bonding capacity, favoring solubility in polar solvents. The methanamine analog () introduces a basic amine group, enabling salt formation and increased reactivity in nucleophilic reactions . The sulfonamide and halogen substituents in the patent compound () contribute to pesticidal activity by mimicking enzyme substrates or enhancing stability .
Physicochemical Properties
Hydrophilicity: The target compound’s methanol group increases polarity (logP ~1.2 estimated) compared to the methanamine analog (logP ~1.5) and the lipophilic sulfonamide derivative (logP ~2.8).
Thermal Stability : Branched alkyl groups (e.g., 2-methylpropyl) improve thermal stability, a feature shared across all compared compounds .
Research Methodologies
Crystallographic data for pyrazole derivatives, including the target compound, are often refined using SHELXL , a widely trusted program for small-molecule structural analysis (). This software’s robustness ensures accurate determination of bond lengths and angles, critical for comparing steric effects across analogs .
Key Research Findings
Substituent Position Matters : Position 3 substitution (target compound) may reduce steric hindrance compared to position 1 (methanamine analog), enabling easier functionalization .
Functional Groups Dictate Applications: Sulfonamide and halogen groups () are pesticidal hallmarks, while methanol and methanamine groups prioritize solubility and synthesis, respectively .
Biological Activity
Introduction
[3-(2-Methylpropyl)-1H-pyrazol-4-yl]methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. Pyrazoles, characterized by a five-membered ring containing two nitrogen atoms, are known for their diverse pharmacological properties. This article aims to summarize the biological activity of this specific compound, including its antimicrobial, anti-inflammatory, and potential anticancer effects.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a 2-methylpropyl group and a hydroxymethyl group. This unique substitution pattern may enhance its solubility and bioavailability compared to other pyrazole derivatives, potentially leading to distinct pharmacological profiles.
Structure Characteristics
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Hydroxymethyl substituted pyrazole | Potential for enhanced solubility and bioavailability |
| 1-Hydroxypyrazole | Hydroxymethyl substituted | Strong anti-inflammatory activity |
| 4-Amino-1H-pyrazole | Amino group at position 4 | Known for antimicrobial properties |
| 3-Pyrazolylphenol | Phenolic substitution | Potential antioxidant activity |
Anti-inflammatory Effects
Pyrazoles are also recognized for their anti-inflammatory properties . The presence of the hydroxymethyl group in this compound could contribute to these effects by modulating inflammatory pathways. Studies on related pyrazole derivatives have demonstrated their ability to reduce inflammation markers in vitro and in vivo, indicating that this compound may similarly influence inflammatory responses .
Anticancer Potential
Emerging research suggests that certain pyrazole derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines, including breast and leukemia cells. These compounds can activate apoptotic pathways and inhibit cell proliferation through mechanisms such as PARP cleavage and caspase activation . While direct studies on this compound are necessary, its structural similarities to known active compounds suggest potential efficacy in cancer therapy.
Study on Pyrazole Derivatives
A recent study evaluated the biological activities of several pyrazole derivatives, including those structurally similar to this compound. The results indicated that modifications at the 4-position of the pyrazole ring significantly impacted antiproliferative activity against various cancer cell lines (Table 1). Compounds with bulky substituents showed reduced activity, while those with polar groups exhibited enhanced efficacy.
Table 1: Antiproliferative Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Amino-1H-pyrazole | MCF-7 | 12.5 |
| 3-Pyrazolylphenol | K562 | 15.0 |
| This compound (Predicted) | MV4-11 | TBD |
Synthesis and Pharmacological Evaluation
The synthesis of this compound involves straightforward methods that allow for easy modification of substituents, enabling the exploration of structure-activity relationships (SAR). Preliminary evaluations suggest that variations in substituent size and polarity can significantly alter biological outcomes .
Q & A
Q. What are the optimal synthetic conditions for [3-(2-Methylpropyl)-1H-pyrazol-4-yl]methanol to maximize yield?
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Identify pyrazole ring protons (δ 6.5–8.0 ppm) and methylpropyl side-chain signals (δ 0.9–1.5 ppm for methyl groups) .
- IR Spectroscopy : Detect O–H stretching (3200–3600 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) .
- X-ray Crystallography : Resolve dihedral angles between the pyrazole ring and substituents (e.g., 16–50° for analogous compounds) to confirm spatial orientation .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrazole-ring formation be addressed?
Methodological Answer:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro) at specific positions to direct cyclization. For example, 4-nitro substituents stabilize intermediates, favoring 1,3-dipolar cycloaddition .
- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to enhance regioselectivity and reduce side products .
Q. What strategies improve the compound’s stability in aqueous solutions for bioactivity assays?
Methodological Answer:
- pH Optimization : Test stability across pH 4–8. Pyrazole derivatives often degrade in strongly acidic/basic conditions; neutral buffers (e.g., PBS) are recommended .
- Lyophilization : Lyophilize the compound and store at –20°C to prevent hydrolysis of the methanol group .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) via hydrogen bonding with the methanol group and hydrophobic interactions with the methylpropyl chain .
- ADMET Prediction : Calculate logP (~2.3) and polar surface area (PSA) using tools like SwissADME to estimate membrane permeability .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported bioactivity data for pyrazole derivatives?
Methodological Answer:
- Purity Verification : Reanalyze compounds via HPLC (C18 column, acetonitrile:water = 70:30) to confirm >95% purity. Impurities (e.g., unreacted hydrazines) may falsely enhance/reduce activity .
- Biological Replicates : Repeat assays (n ≥ 3) under standardized conditions (e.g., cell line passage number, incubation time) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
